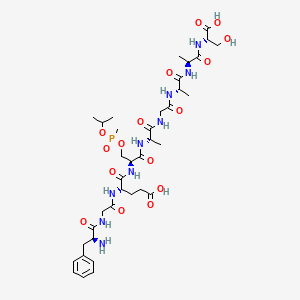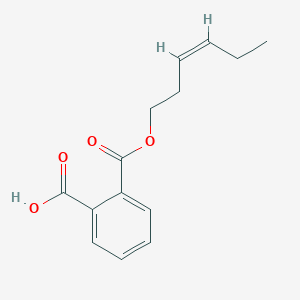
(Z)-2-((Hex-3-enyloxy)carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Mono-3-hexenyl Phthalate is a phthalate ester, a type of chemical compound commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. Phthalates are esters of phthalic acid and are widely used in various industrial applications. (Z)-Mono-3-hexenyl Phthalate, in particular, is known for its unique structural configuration, which contributes to its specific chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Mono-3-hexenyl Phthalate typically involves the esterification of phthalic anhydride with (Z)-3-hexen-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-Mono-3-hexenyl Phthalate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal conditions. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-Mono-3-hexenyl Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
(Z)-Mono-3-hexenyl Phthalate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its use in medical devices and packaging.
Industry: Used as a plasticizer in the production of flexible plastics and other materials.
Mechanism of Action
The mechanism of action of (Z)-Mono-3-hexenyl Phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen and androgen receptors. This binding can lead to altered gene expression and disruption of normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
Uniqueness
(Z)-Mono-3-hexenyl Phthalate is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to other phthalates, it may have different effects on biological systems and distinct applications in industrial processes.
Conclusion
(Z)-Mono-3-hexenyl Phthalate is a versatile compound with significant applications in various fields Its unique chemical properties and interactions with biological systems make it an important subject of study in both scientific research and industrial applications
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[(Z)-hex-3-enoxy]carbonylbenzoic acid |
InChI |
InChI=1S/C14H16O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h3-6,8-9H,2,7,10H2,1H3,(H,15,16)/b4-3- |
InChI Key |
UOYDHCVOIGSHCY-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCOC(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



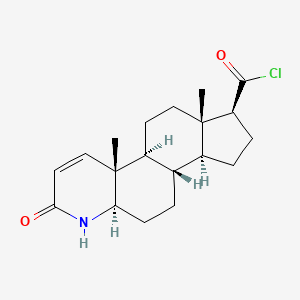
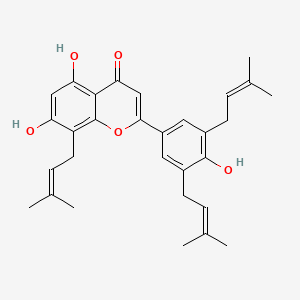
![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)
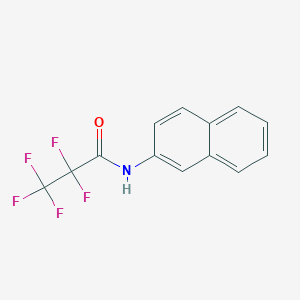
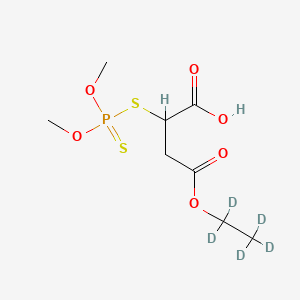
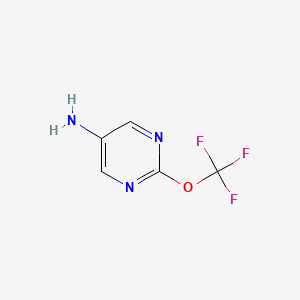
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
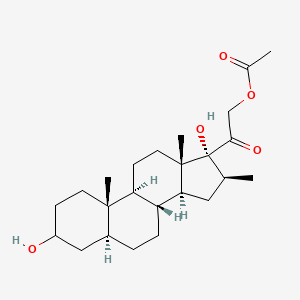
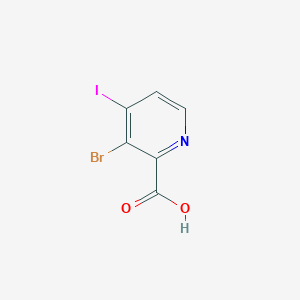
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
